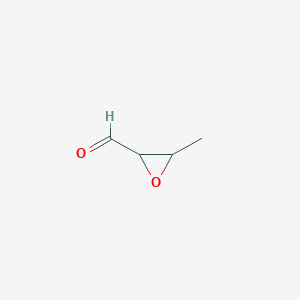
2,3-Epoxybutyraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Epoxybutyraldehyde is an organic compound characterized by the presence of both an epoxide and an aldehyde functional group
Vorbereitungsmethoden
2,3-Epoxybutyraldehyde can be synthesized through several methods. One common route involves the epoxidation of trans-crotonaldehyde using hydrogen peroxide in an aqueous-alcoholic solution at an optimal pH of 8-8.5 . Another method includes the reaction of 2,3-epoxysuccinaldehyde mono-[dimethyl acetal] with ethyl (triphenylphosphoranylidene)acetate . Industrial production methods often involve similar epoxidation reactions but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
2,3-Epoxybutyraldehyde undergoes various chemical reactions due to its functional groups. Some of the notable reactions include:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and primary amines for nucleophilic substitution . Major products formed from these reactions include carboxylic acids, primary alcohols, and amino alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Epoxybutyraldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 2,3-Epoxybutyraldehyde involves its reactivity due to the presence of both the epoxide and aldehyde groups. The epoxide ring is highly strained and can react with nucleophiles, while the aldehyde group can undergo various redox reactions. These reactions can lead to the formation of various products, depending on the conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
2,3-Epoxybutyraldehyde can be compared with other similar compounds such as 2,3-epoxysuccinaldehyde and ethyl 2,3-epoxysuccinaldehydate. These compounds also contain epoxide and aldehyde groups but differ in their molecular structure and reactivity. The uniqueness of this compound lies in its specific reactivity and the types of products it can form under different conditions .
Similar compounds include:
- 2,3-Epoxysuccinaldehyde
- Ethyl 2,3-epoxysuccinaldehydate
- 2,3-Epoxyvaleronitriles
Eigenschaften
Molekularformel |
C4H6O2 |
|---|---|
Molekulargewicht |
86.09 g/mol |
IUPAC-Name |
3-methyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C4H6O2/c1-3-4(2-5)6-3/h2-4H,1H3 |
InChI-Schlüssel |
KAUFURBKZOMSKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















